
4-Chloro-3-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-3-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is a useful research compound. Its molecular formula is C8H7ClO3S and its molecular weight is 218.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hypervalent Iodine Reagents in Organic Synthesis
4-Chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol is structurally related to compounds that have been explored for their utility in organic synthesis, such as in the development of recyclable hypervalent iodine reagents for vicinal halomethoxylation of unsaturated compounds. These reagents, including 4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid, exhibit reactivity similar to dichloroiodobenzene. They offer the advantage of the reduced forms being easily separated from the reaction mixture for reagent regeneration (Yusubov, Drygunova, & Zhdankin, 2004).
Antimicrobial Activity of Benzothiophene Derivatives
Research into the antimicrobial properties of benzothiophene derivatives, closely related to 4-Chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol, has shown promising results. Synthesis of new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives demonstrated significant antibacterial and antifungal activity, suggesting potential applications in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Advanced Oxidation Processes for Wastewater Treatment
The compound is also indirectly related to environmental science, particularly in studies focusing on the degradation of organic pollutants in water. For example, the Cr(VI)/H2O2 system has been investigated for the oxidative degradation of aqueous organic pollutants like 4-chlorophenol, demonstrating the potential for treating contaminated water through advanced oxidation processes (Bokare & Choi, 2010).
Antioxidant Potential of Heterocyclic Chalcone Analogues
Research into heterocyclic chalcone analogues, which share a structural similarity to 4-Chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol, has revealed insights into their antioxidant potential. A series of novel compounds synthesized for this purpose showed mild to good antioxidant activities, indicating their usefulness in combating oxidative stress (Kumar et al., 2013).
Fluorescent Probes for Sensing pH and Metal Cations
The development of fluorescent probes based on derivatives structurally related to 4-Chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol, such as 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue, has demonstrated high sensitivity to pH changes and selectivity in sensing metal cations. This research offers promising applications in biochemical sensing and environmental monitoring (Tanaka et al., 2001).
Properties
IUPAC Name |
4-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c9-5-2-1-3-7-8(5)6(10)4-13(7,11)12/h1-3,6,10H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJFWYOMDUHBKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(S1(=O)=O)C=CC=C2Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
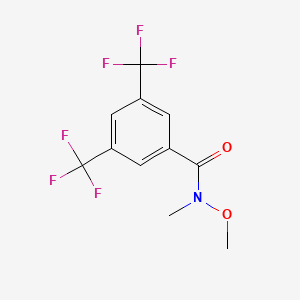
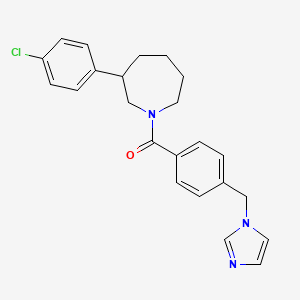

![1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2394828.png)

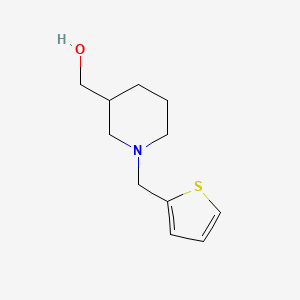
![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2394831.png)
![6-ethyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394832.png)
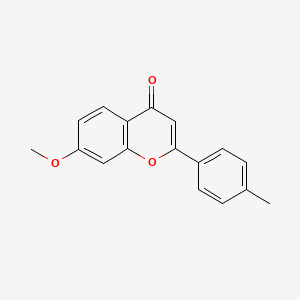
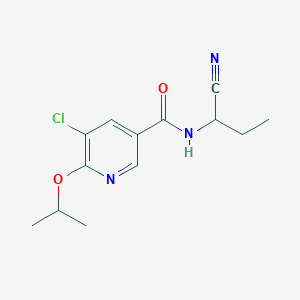
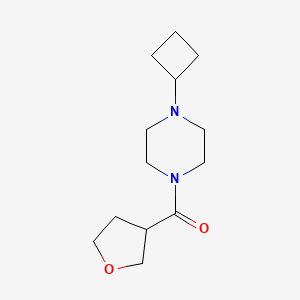
![tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate](/img/structure/B2394838.png)

![6-chloro-N-{[3-(methoxymethyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2394841.png)
